![molecular formula C18H18ClN3O2 B2989523 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea CAS No. 898449-42-8](/img/structure/B2989523.png)
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the urea class of compounds and has been found to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea as a protein kinase inhibitor has been studied in detail. It has been found to bind to the ATP-binding site of the kinase, thereby preventing the kinase from phosphorylating its target proteins. This leads to a disruption of cellular signaling pathways and can result in cell death.
Biochemical and Physiological Effects:
In addition to its potential as a protein kinase inhibitor, 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea has been found to have other interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea in lab experiments include its well-defined chemical structure and its ability to selectively inhibit protein kinases. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research on 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea. One area of interest is the development of more potent and selective protein kinase inhibitors based on this compound. Another area of research is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to investigate its potential as a cognitive enhancer or as a tool for studying cellular signaling pathways.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea has been reported in the scientific literature. The method involves the reaction of 3-chloroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole in the presence of an acid catalyst to form the corresponding pyrrole derivative. Finally, the pyrrole derivative is reacted with urea in the presence of a base catalyst to form the desired product.
Scientific Research Applications
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea has been studied for its potential applications in scientific research. One area of research that has been explored is its potential as an inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been studied as a potential therapeutic approach for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-9-3-2-8-15(16)21-18(23)22(17-10-5-11-20-17)14-7-4-6-13(19)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGLFAVIACUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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